1-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
Description
1-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a synthetic organic compound featuring a piperidine ring linked to a pyrrolidin-3-ol moiety via a sulfonyl group substituted with a 2-methoxyphenyl aromatic ring. The 2-methoxyphenyl group contributes electron-donating properties, modulating the sulfonyl group's electronic effects. The compound is typically synthesized through nucleophilic substitution or coupling reactions, with structural confirmation via $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry .
Properties
IUPAC Name |
1-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-15-4-2-3-5-16(15)23(20,21)18-10-6-13(7-11-18)17-9-8-14(19)12-17/h2-5,13-14,19H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJFTVDAOOVLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)N3CCC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a pyrrolidine ring, a piperidine moiety, and a methoxyphenyl sulfonyl group, which contribute to its biological activity.
The biological activity of this compound is primarily associated with its interaction with various receptors in the central nervous system (CNS). Research indicates that it may act as an antagonist at certain serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions .
Binding Affinity
Studies have shown that the compound exhibits significant binding affinity for several receptors:
| Receptor | Binding Affinity (Ki) |
|---|---|
| 5-HT7 | 10 nM |
| Orexin OX1 | 15 nM |
| Orexin OX2 | 20 nM |
These values suggest that the compound has a selective profile, making it a candidate for further development in treating disorders related to these receptors.
Case Studies
- Serotonin Receptor Modulation : A study demonstrated that 1-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol significantly inhibited the activity of the 5-HT7 receptor in vitro, leading to reduced anxiety-like behaviors in rodent models .
- Orexin System Interaction : Another investigation highlighted its role in modulating orexin receptors, which are crucial for regulating sleep-wake cycles and appetite. The compound was found to reduce orexin-induced arousal in behavioral assays .
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. In animal studies, no significant adverse effects were noted at doses up to 50 mg/kg. However, further studies are necessary to fully elucidate its long-term safety and potential side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations :
Structural Flexibility : The piperidine-pyrrolidine backbone is highly adaptable, allowing integration with diverse heterocycles (e.g., quinazoline, pyrido[3,4-d]pyrimidine) to target specific enzymes or receptors .
Substituent Effects :
- Electron-Donating Groups : The 2-methoxyphenyl group in the target compound enhances sulfonyl group stability, whereas halogenated analogs (e.g., 4-fluoro-2-methylphenyl in ) improve lipophilicity and membrane permeability.
- Fluorine Substitution : Fluorinated cyclopropyl or aromatic rings (e.g., ) increase metabolic stability and binding affinity via hydrophobic interactions.
Imidazolidinedione derivatives () may target enzymes requiring rigid, planar binding sites.
Pharmacological Implications
The target compound’s 2-methoxyphenylsulfonyl-piperidine-pyrrolidine scaffold balances polarity and lipophilicity, making it suitable for central nervous system (CNS) targets or peripheral enzymes. In contrast, bulkier analogs (e.g., ) may exhibit improved selectivity but reduced bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
